1,4-bis(heptyloxy)-2,5-dinitrobenzene

Catalog No.
S6367757
CAS No.
M.F
C20H32N2O6
M. Wt
396.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-bis(heptyloxy)-2,5-dinitrobenzene

Product Name

1,4-bis(heptyloxy)-2,5-dinitrobenzene

IUPAC Name

1,4-diheptoxy-2,5-dinitrobenzene

Molecular Formula

C20H32N2O6

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C20H32N2O6/c1-3-5-7-9-11-13-27-19-15-18(22(25)26)20(16-17(19)21(23)24)28-14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3

InChI Key

IDZHMQGMKZXDGQ-UHFFFAOYSA-N

SMILES

CCCCCCCOC1=CC(=C(C=C1[N+](=O)[O-])OCCCCCCC)[N+](=O)[O-]

Canonical SMILES

CCCCCCCOC1=CC(=C(C=C1[N+](=O)[O-])OCCCCCCC)[N+](=O)[O-]

Description

The exact mass of the compound 1,4-bis(heptyloxy)-2,5-dinitrobenzene is 396.22603674 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,4-bis(heptyloxy)-2,5-dinitrobenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted at the 1 and 4 positions with heptyloxy groups and at the 2 and 5 positions with nitro groups. This compound is notable for its potential applications in materials science and organic synthesis due to its electronic properties and solubility characteristics.

The synthesis of 1,4-bis(heptyloxy)-2,5-dinitrobenzene typically involves a two-step process:

  • Formation of 1,4-di(n-heptyloxy)benzene: This is achieved by reacting hydroquinone with 1-bromo-n-heptane in the presence of a base such as potassium carbonate in dimethylformamide. The reaction yields 1,4-di(n-heptyloxy)benzene, which serves as a precursor for further nitration .
  • Nitration: The nitration of 1,4-di(n-heptyloxy)benzene is performed using a mixture of concentrated nitric acid and acetic acid. This process leads to the formation of the desired dinitro compound, yielding a mixture of isomers (primarily the 2,5- and 2,3-dinitro derivatives) depending on reaction conditions .

The synthesis methods for 1,4-bis(heptyloxy)-2,5-dinitrobenzene include:

  • Step 1: Synthesis of 1,4-di(n-heptyloxy)benzene:
    • Reagents: Hydroquinone (5 g), 1-bromo-n-heptane (17.9 g), potassium carbonate (25.1 g), dimethylformamide (100 ml).
    • Procedure: The mixture is refluxed for three hours, followed by precipitation in cold water and recrystallization from ethanol .
  • Step 2: Nitration:
    • Reagents: Concentrated nitric acid (67%).
    • Procedure: The precursor compound is added slowly to cooled nitric acid and stirred at low temperatures to control the reaction rate .

1,4-bis(heptyloxy)-2,5-dinitrobenzene has potential applications in:

  • Materials Science: Due to its unique electronic properties.
  • Organic Synthesis: As a precursor for various organic compounds and ligands for coordination chemistry.
  • Pharmaceuticals: Potential use in drug development due to its structural characteristics.

Similar compounds include:

  • 1,4-di(n-butoxy)-2,5-dinitrobenzene
  • 1,4-di(n-octoxy)-2,5-dinitrobenzene
  • 2-nitro-4-heptyloxyaniline

Comparison Table

CompoundStructure FeaturesUnique Properties
1,4-bis(heptyloxy)-2,5-dinitrobenzeneTwo heptyloxy groups; two nitro groupsHigh melting point; strong lattice forces
1,4-di(n-butoxy)-2,5-dinitrobenzeneTwo butoxy groups; two nitro groupsLower melting point compared to heptyloxy derivative
1,4-di(n-octoxy)-2,5-dinitrobenzeneTwo octoxy groups; two nitro groupsIncreased solubility due to longer alkyl chains
2-nitro-4-heptyloxyanilineOne heptyloxy group; one amino group; one nitro groupPotential for different reactivity due to amino group

The uniqueness of 1,4-bis(heptyloxy)-2,5-dinitrobenzene lies in its specific arrangement of substituents which influences both its physical properties and potential applications in various fields.

XLogP3

7.3

Hydrogen Bond Acceptor Count

6

Exact Mass

396.22603674 g/mol

Monoisotopic Mass

396.22603674 g/mol

Heavy Atom Count

28

Dates

Modify: 2024-04-15

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